![molecular formula C10H9FO3 B1407402 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid CAS No. 1399657-46-5](/img/structure/B1407402.png)
1-(4-Fluorophenoxy)cyclopropanecarboxylic acid
Overview
Description
1-(4-Fluorophenoxy)cyclopropanecarboxylic acid, also known as CPPC, is a synthetic compound that belongs to the class of cyclopropane carboxylic acids. CPPC has gained significant attention in the scientific community due to its potential therapeutic applications in treating various diseases.
Scientific Research Applications
Alzheimer's Disease Research
1-(4-Fluorophenoxy)cyclopropanecarboxylic acid derivatives have been studied for their potential in treating Alzheimer's disease. For example, CHF5074, a γ-secretase modulator related to this compound, has shown promise in reducing brain β-amyloid pathology and improving spatial memory in a mouse model of Alzheimer's disease (Imbimbo et al., 2009).
Synthesis and Bioactivity
The compound has been utilized in the synthesis of various biologically active derivatives. For instance, the synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, based on cyclopropanecarboxylic acid, has been explored for herbicidal and fungicidal activities (Tian et al., 2009).
Biodegradation Studies
Research into the biodegradation of related compounds, like β-cyfluthrin (which includes a this compound structure), has been conducted to understand environmental impacts and degradation processes. A study identified Pseudomonas stutzeri as capable of degrading β-cyfluthrin (Saikia et al., 2005).
Antimicrobial Activity
Research into the synthesis of compounds containing fragments of this compound and their potential antimicrobial activity has been carried out. For example, the synthesis of N-ethoxyethylpiperidine derivatives has demonstrated antimicrobial effects against various bacteria and yeast (Issayeva et al., 2019).
Environmental Chemistry
Studies on the hydrolysis and adsorption of cyhalofop-butyl, a compound related to this compound, on soil colloids have been conducted to understand its environmental behavior and stability (Pinna et al., 2008).
Mechanism of Action
- The primary target of this compound is not widely documented in the available literature. However, it is often used as a key intermediate in the synthesis of Cabozantinib (S)-malate , a tyrosine kinase inhibitor used in cancer therapy . Cabozantinib targets multiple receptor tyrosine kinases, including VEGFR2, MET, and RET.
Target of Action
properties
IUPAC Name |
1-(4-fluorophenoxy)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-7-1-3-8(4-2-7)14-10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFRXJWQLPSQGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)OC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1399657-46-5 | |
Record name | 1-(4-fluorophenoxy)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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